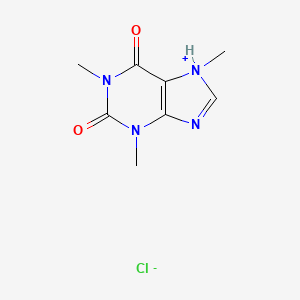
3,7-Dihydro-1,3,7-trimethyl-1H-purine-2,6-dione monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,7-Dihydro-1,3,7-trimethyl-1H-purine-2,6-dione monohydrochloride, commonly known as caffeine hydrochloride, is a derivative of caffeine. It is a white crystalline powder that is highly soluble in water. This compound is widely recognized for its stimulating effects on the central nervous system, making it a popular ingredient in beverages and medications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dihydro-1,3,7-trimethyl-1H-purine-2,6-dione monohydrochloride typically involves the methylation of theobromine or xanthine. The process includes the following steps:
Methylation: Theobromine or xanthine is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Purification: The resulting product is purified through recrystallization from water or ethanol.
Industrial Production Methods
Industrial production of this compound often involves the extraction of caffeine from natural sources such as coffee beans, tea leaves, and kola nuts. The extracted caffeine is then converted to its hydrochloride salt by reacting it with hydrochloric acid .
化学反应分析
Types of Reactions
3,7-Dihydro-1,3,7-trimethyl-1H-purine-2,6-dione monohydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various methylxanthine derivatives, which have different pharmacological properties .
科学研究应用
3,7-Dihydro-1,3,7-trimethyl-1H-purine-2,6-dione monohydrochloride has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of cellular metabolism and signal transduction.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and as a stimulant.
Industry: Utilized in the production of pharmaceuticals, energy drinks, and cosmetics
作用机制
The primary mechanism of action of 3,7-Dihydro-1,3,7-trimethyl-1H-purine-2,6-dione monohydrochloride involves the inhibition of phosphodiesterase, leading to an increase in cyclic AMP levels. This results in the stimulation of the central nervous system, increased heart rate, and enhanced alertness. Additionally, it blocks adenosine receptors, preventing the onset of drowsiness .
相似化合物的比较
Similar Compounds
Theobromine: Found in cocoa beans, it has a similar structure but is less potent as a stimulant.
Theophylline: Used in the treatment of respiratory diseases, it has bronchodilator effects.
Paraxanthine: A metabolite of caffeine with similar stimulant properties
Uniqueness
3,7-Dihydro-1,3,7-trimethyl-1H-purine-2,6-dione monohydrochloride is unique due to its high solubility in water and its potent stimulating effects on the central nervous system. Its ability to inhibit phosphodiesterase and block adenosine receptors makes it a valuable compound in both research and industry .
属性
CAS 编号 |
5892-18-2 |
|---|---|
分子式 |
C8H11ClN4O2 |
分子量 |
230.65 g/mol |
IUPAC 名称 |
1,3,7-trimethylpurine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C8H10N4O2.ClH/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;/h4H,1-3H3;1H |
InChI 键 |
VDHPYBVMFNLZQG-UHFFFAOYSA-N |
SMILES |
C[NH+]1C=NC2=C1C(=O)N(C(=O)N2C)C.[Cl-] |
规范 SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C.Cl |
Key on ui other cas no. |
5892-18-2 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



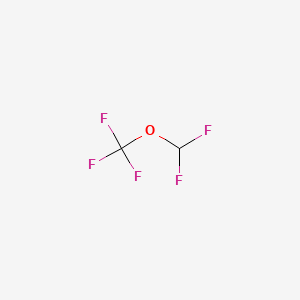


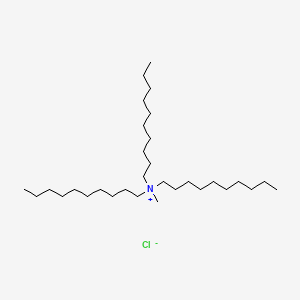


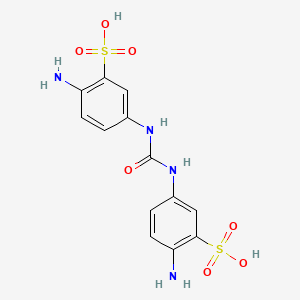

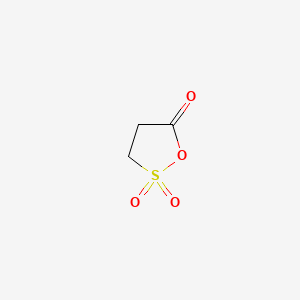
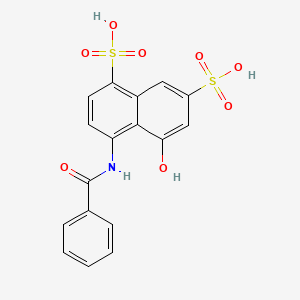
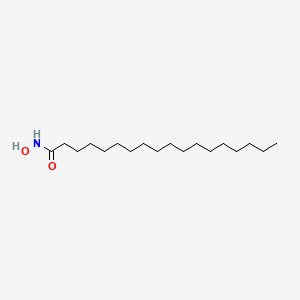
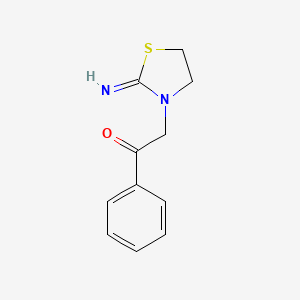
![[2,2-Bis[(3,7-dimethyl-2,6-octadienyl)oxy]ethyl]benzene](/img/structure/B1616241.png)
